Mogroside III-A1

Description

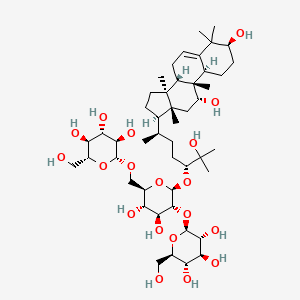

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDXYRAMQRKPDO-GOILQDHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mogroside III-A1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III-A1, a principal bioactive constituent of the monk fruit (Siraitia grosvenorii), is a cucurbitane-type triterpenoid glycoside attracting significant interest for its potential therapeutic applications. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, biological activities, and the underlying molecular mechanisms. Detailed experimental protocols for its isolation, purification, and key biological assays are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a complex triterpenoid glycoside. Its structure consists of a mogrol aglycone backbone to which glucose moieties are attached.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| SMILES String | C--INVALID-LINK--(C)O)O[C@H]1--INVALID-LINK--COC2--INVALID-LINK--CO)O)O)O)O)O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@HC4CC[C@@]5([C@@]4(C--INVALID-LINK--C)O)C">C@HO)C)C |

| InChIKey | DDDXYRAMQRKPDO-MQMWZZRVSA-N |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C48H82O19 | [1] |

| Molecular Weight | 963.15 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| Storage | Store at -15°C to -20°C | [2][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR assignments for this compound have been elucidated, providing a definitive structural fingerprint.

¹H and ¹³C NMR Chemical Shifts (in CD₃OD)

| Position | ¹³C (ppm) | ¹H (ppm) |

| Aglycone | ||

| 1 | 39.9 | 1.05 (m), 1.65 (m) |

| 2 | 28.1 | 1.85 (m), 2.05 (m) |

| 3 | 91.1 | 3.35 (dd, J=11.5, 4.5 Hz) |

| 4 | 39.9 | - |

| 5 | 53.1 | 1.00 (m) |

| 6 | 20.1 | 2.35 (m) |

| 7 | 122.0 | 5.65 (d, J=5.5 Hz) |

| 8 | 134.9 | - |

| 9 | 50.1 | 1.80 (m) |

| 10 | 38.1 | 1.10 (m) |

| 11 | 69.1 | 4.25 (dd, J=10.0, 5.0 Hz) |

| 12 | 49.9 | 1.50 (m), 1.95 (m) |

| 13 | 48.9 | 1.75 (m) |

| 14 | 52.1 | - |

| 15 | 32.1 | 1.25 (m), 1.90 (m) |

| 16 | 29.1 | 1.45 (m), 2.10 (m) |

| 17 | 62.1 | 3.80 (m) |

| 18 | 17.1 | 0.85 (s) |

| 19 | 29.9 | 1.20 (s) |

| 20 | 36.1 | 2.15 (m) |

| 21 | 22.1 | 1.05 (d, J=7.0 Hz) |

| 22 | 35.1 | 1.60 (m) |

| 23 | 28.1 | 1.40 (m) |

| 24 | 85.1 | 3.95 (m) |

| 25 | 72.1 | - |

| 26 | 26.1 | 1.25 (s) |

| 27 | 25.1 | 1.30 (s) |

| 28 | 28.9 | 1.15 (s) |

| 29 | 16.9 | 0.90 (s) |

| 30 | 16.1 | 0.80 (s) |

| Inner Glucose (Glc I) | ||

| 1' | 105.1 | 4.50 (d, J=7.5 Hz) |

| 2' | 75.1 | 3.30 (m) |

| 3' | 78.1 | 3.45 (m) |

| 4' | 71.9 | 3.25 (m) |

| 5' | 78.1 | 3.40 (m) |

| 6' | 69.9 | 3.75 (m), 3.90 (m) |

| Outer Glucose (Glc II) | ||

| 1'' | 104.9 | 4.45 (d, J=8.0 Hz) |

| 2'' | 75.1 | 3.30 (m) |

| 3'' | 78.1 | 3.45 (m) |

| 4'' | 71.9 | 3.25 (m) |

| 5'' | 78.1 | 3.40 (m) |

| 6'' | 63.1 | 3.70 (m), 3.85 (m) |

| Outer Glucose (Glc III) | ||

| 1''' | 104.9 | 4.40 (d, J=7.5 Hz) |

| 2''' | 75.1 | 3.30 (m) |

| 3''' | 78.1 | 3.45 (m) |

| 4''' | 71.9 | 3.25 (m) |

| 5''' | 78.1 | 3.40 (m) |

| 6''' | 63.1 | 3.70 (m), 3.85 (m) |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides accurate mass data for the confirmation of the molecular formula of this compound.

| MS Technique | Ionization Mode | Observed m/z | Deduced Formula |

| ESI-TOF | Negative | [M-H]⁻ 961.5316 | C48H81O19 |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, positioning it as a promising candidate for drug development.[2][5] These activities are primarily attributed to its antioxidant, anti-inflammatory, and antidiabetic properties.

Antioxidant Activity

Mogrosides, including this compound, have demonstrated significant antioxidant effects.[2] They are capable of scavenging reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress.

Anti-inflammatory Activity via NF-κB Signaling

The anti-inflammatory effects of mogrosides are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By suppressing the activation of NF-κB, this compound can potentially reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

Antidiabetic Activity via AMPK Activation

Mogrosides have been shown to exert antidiabetic effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Activation of AMPK by this compound can lead to improved glucose uptake and reduced gluconeogenesis.

References

- 1. Mogroside III A1 | C48H82O19 | CID 102594497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 7. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

The Enigmatic Sweetness: A Technical Guide to the Natural Occurrence and Isolation of Mogroside III-A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III-A1, a cucurbitane-type triterpenoid glycoside, is a constituent of the intensely sweet fruit of Siraitia grosvenorii, commonly known as monk fruit. While not the most abundant of the mogrosides, its presence contributes to the overall sweetness profile and holds potential for various applications in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in Siraitia grosvenorii and the dynamic changes in its concentration during fruit maturation. Furthermore, this document outlines detailed experimental protocols for the isolation and purification of this compound from its natural source, alongside an exploration of its biosynthetic pathway.

Natural Occurrence of this compound

This compound is naturally found in the fruit of Siraitia grosvenorii (Luo Han Guo), a perennial vine native to Southern China. The characteristic sweetness of monk fruit is attributed to a group of compounds known as mogrosides, with Mogroside V being the most abundant[1]. This compound is one of the several other mogrosides present in the fruit, including Mogroside II A1, Mogroside II E, Mogroside III, Mogroside III E, Mogroside IV, and Siamenoside I[2].

The concentration of individual mogrosides, including this compound, is highly dependent on the maturity of the fruit. Early-stage monk fruit is characterized by the predominance of less sweet or even bitter mogrosides like Mogroside IIE. As the fruit ripens, a series of glycosylation steps occur, leading to the formation of sweeter, more complex mogrosides[3][4]. While specific quantitative data for this compound across all developmental stages is not extensively documented in publicly available literature, analytical studies have confirmed its presence in ripe and post-ripened monk fruit extracts[2]. The total mogroside content in the dried fruit of S. grosvenorii is approximately 3.8%[1].

Table 1: Mogrosides Identified in Siraitia grosvenorii Fruit

| Mogroside Derivative | Sweetness Relative to Sucrose | Notes |

| Mogroside V | ~250-425 times | The most abundant mogroside in ripe monk fruit. |

| Siamenoside I | ~563 times | One of the sweetest mogrosides. |

| Mogroside IV | High | A major sweet component. |

| This compound | Sweet | A less abundant mogroside. |

| Mogroside III | Less sweet/tasteless | A precursor to more glycosylated mogrosides. |

| Mogroside II E | Bitter | Predominant in immature fruit. |

Biosynthesis of this compound

The biosynthesis of mogrosides originates from the triterpene precursor, cucurbitadienol. Through a series of enzymatic reactions involving cytochrome P450s and UDP-glucosyltransferases (UGTs), the mogrol backbone is synthesized and subsequently glycosylated at various positions to yield the diverse family of mogrosides.

A specific biosynthetic pathway for this compound has been elucidated, involving the enzymatic conversion of Mogroside IIA. The enzyme UGT98 has been identified as a multifunctional UDP-glucose glycosyltransferase capable of catalyzing the 1,6 glycosylation of Mogroside IIA to form this compound[5]. This discovery opens avenues for the biotechnological production of specific mogrosides.

Caption: Biosynthetic pathway of this compound from Mogroside IIA.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from Siraitia grosvenorii fruit involves a multi-step process encompassing extraction, preliminary purification, and fine separation. The following protocol is a synthesized methodology based on established techniques for the general isolation of mogrosides, which can be adapted and optimized for the specific target of this compound.

Extraction

The initial step involves the extraction of mogrosides from the dried fruit material.

Protocol 1: Hot Water Extraction

-

Preparation of Plant Material: Dried Siraitia grosvenorii fruits are crushed into a coarse powder.

-

Extraction: The powdered fruit is mixed with deionized water in a solid-to-liquid ratio of 1:10 (w/v).

-

Heating: The mixture is heated to 80-90°C and maintained for 2-3 hours with constant stirring.

-

Filtration: The extract is filtered while hot through cheesecloth or a suitable filter to remove solid plant material.

-

Re-extraction: The residue is typically re-extracted two more times under the same conditions to maximize the yield.

-

Pooling and Concentration: The filtrates from all extractions are combined and concentrated under reduced pressure using a rotary evaporator to a smaller volume.

Preliminary Purification using Macroporous Resin Chromatography

Macroporous adsorbent resins are effective for the initial cleanup and enrichment of the mogroside fraction.

Protocol 2: Column Chromatography with Macroporous Resin

-

Resin Preparation: A suitable macroporous resin (e.g., Amberlite XAD series, Diaion HP-20) is pre-washed sequentially with ethanol and deionized water to remove any impurities.

-

Column Packing: The pre-treated resin is packed into a glass column to form a stationary phase.

-

Loading: The concentrated crude extract from Protocol 1 is loaded onto the top of the resin column at a controlled flow rate.

-

Washing: The column is first washed with several bed volumes of deionized water to remove sugars, salts, and other polar impurities.

-

Elution: The mogrosides are then eluted from the resin using a stepwise or gradient elution with aqueous ethanol (e.g., 30%, 50%, 70% ethanol). Fractions are collected at regular intervals.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target mogrosides. Fractions rich in this compound are pooled.

Fine Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative reverse-phase HPLC is the method of choice.

Protocol 3: Preparative HPLC

-

Sample Preparation: The enriched mogroside fraction from Protocol 2 is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A preparative C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient profile needs to be optimized to achieve separation of this compound from other closely related mogrosides.

-

Flow Rate: A typical flow rate for a preparative column is in the range of 10-20 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 203-210 nm) is suitable for mogrosides which lack a strong chromophore[6].

-

-

Fraction Collection: The eluent is monitored, and the peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC.

-

Lyophilization: The purified fraction is lyophilized to obtain this compound as a white powder.

Caption: General workflow for the isolation of this compound.

Data Presentation

Table 2: Illustrative Yield and Purity at Different Isolation Stages

| Isolation Stage | Starting Material | Key Reagents/Materials | Resultant Fraction | Typical Yield (w/w of dry fruit) | Typical Purity of this compound |

| Extraction | Dried S. grosvenorii fruit powder | Deionized Water | Crude Mogroside Extract | 5-10% | <1% |

| Preliminary Purification | Crude Mogroside Extract | Macroporous Resin, Ethanol | Enriched Mogroside Fraction | 1-3% | 5-15% |

| Fine Purification | Enriched Mogroside Fraction | Preparative C18 Column, Acetonitrile, Water | Purified this compound | <0.1% | >95% |

Conclusion

This compound is a naturally occurring sweet compound in Siraitia grosvenorii with a defined biosynthetic pathway. Its isolation from the complex mixture of mogrosides in monk fruit requires a multi-step purification strategy. The protocols outlined in this guide provide a robust framework for researchers to extract, isolate, and purify this compound for further scientific investigation and potential applications in drug development and the food industry. Further research is warranted to fully quantify the natural abundance of this compound and to optimize isolation protocols for improved efficiency and yield.

References

- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. US20180251806A1 - Methods and Materials for Biosynthesis of Mogroside Compounds - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

In Vitro Biological Activities of Mogroside III-A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III-A1 is a cucurbitane-type triterpenoid glycoside, a member of the mogroside family of compounds found in the fruit of Siraitia grosvenorii (monk fruit). While research has extensively focused on major mogrosides like Mogroside V for their intense sweetness and biological activities, the specific in vitro bioactivities of less abundant mogrosides such as this compound are not as thoroughly characterized. However, as a key metabolite in the biotransformation of Mogroside III, understanding its potential biological effects is crucial for a comprehensive assessment of monk fruit extract's pharmacological profile. This technical guide summarizes the known metabolic pathways leading to compounds structurally related to this compound and extrapolates potential in vitro activities based on studies of its parent compounds and related mogroside structures.

Metabolism of Mogroside III

The primary route of metabolism for Mogroside III in vivo is through deglycosylation by human intestinal bacteria. This biotransformation is a critical step that leads to the formation of smaller, potentially more bioactive, mogroside metabolites.[1][2]

The metabolic cascade begins with Mogroside III, which is sequentially hydrolyzed to Mogroside IIA1 and ultimately to the aglycone, mogrol.[1] This metabolic pathway is a common fate for various mogrosides, suggesting that mogrol may be a key contributor to the overall biological effects observed after oral consumption of monk fruit extracts.[1][2][3]

Metabolic pathway of Mogroside III.

Potential In Vitro Biological Activities

While direct experimental data on this compound is limited, the known biological activities of its parent compound, Mogroside III, and other structurally similar mogrosides provide a strong basis for inferring its potential effects. The primary activities of interest for mogrosides include anti-inflammatory, antioxidant, and anti-cancer effects, often linked to the modulation of key signaling pathways.

Anti-Inflammatory Activity

Mogrosides have demonstrated notable anti-inflammatory properties in various in vitro models. These effects are often attributed to the downregulation of pro-inflammatory mediators. For instance, related mogrosides have been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] The underlying mechanism is believed to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[5] Some mogrosides have also been shown to exert their anti-inflammatory effects through the activation of the AMPK (AMP-activated protein kinase) signaling pathway, which can in turn suppress inflammatory responses.[6]

Potential anti-inflammatory mechanism of mogrosides.

Antioxidant Activity

Mogroside extracts have been shown to possess antioxidant properties by scavenging free radicals.[7] Studies on mogroside mixtures have demonstrated their capacity to reduce intracellular reactive oxygen species (ROS) and protect cells from oxidative stress.[8] While specific data for this compound is not available, it is plausible that it contributes to the overall antioxidant profile of metabolized monk fruit extract.

Anti-Cancer Activity

Various mogrosides have been investigated for their potential anti-cancer effects. In vitro studies have shown that certain mogrosides can inhibit the proliferation of various cancer cell lines, including those of colorectal and laryngeal cancer.[9] The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11] For example, some mogrosides have been observed to induce G1 phase arrest in cancer cells.[10]

Metabolic Regulation

Recent studies have highlighted the role of mogrosides and their aglycone, mogrol, in metabolic regulation, primarily through the activation of the AMPK signaling pathway.[6] AMPK is a key energy sensor that plays a crucial role in glucose and lipid metabolism. Activation of AMPK by mogrol has been shown to contribute to the anti-diabetic properties of monk fruit extract.[12] Given that Mogroside III is metabolized to mogrol, it is likely that its biological effects on metabolism are mediated, at least in part, by this aglycone.

Mogrol's role in AMPK activation.

Quantitative Data on In Vitro Activities of Related Mogrosides

| Compound/Extract | Assay Type | Cell Line / System | Endpoint | Result |

| Mogroside Extract (MGE) | DPPH Radical Scavenging | Chemical Assay | IC50 | 1118.1 µg/mL |

| Mogroside Extract (MGE) | ABTS Radical Scavenging | Chemical Assay | IC50 | 1473.2 µg/mL |

| Mogroside V | AMPK Activation | AMPK heterotrimer α2β1γ1 | EC50 | 20.4 µM |

| Mogrol | AMPK Activation | AMPK heterotrimer α2β1γ1 | EC50 | 4.2 µM |

| Mogroside IVe | Anti-proliferation | HT29 (Colorectal Cancer) | IC50 | Data reported as dose-dependent inhibition |

| Mogroside IVe | Anti-proliferation | Hep-2 (Laryngeal Cancer) | IC50 | Data reported as dose-dependent inhibition |

Note: The data presented above is for related compounds and extracts and should not be directly attributed to this compound. It serves as a reference for the potential activities of this class of compounds.

Experimental Protocols

The following are generalized protocols for the in vitro assays commonly used to evaluate the biological activities of mogrosides. Specific parameters may need to be optimized for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure :

-

Add a defined volume of each sample dilution to a microplate well or a cuvette.

-

Add the DPPH working solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

DPPH antioxidant assay workflow.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay assesses the effect of a compound on cell proliferation and cytotoxicity.

-

Cell Culture : Culture the desired cancer cell line (e.g., HT29, Hep-2) in appropriate media and conditions.

-

Cell Seeding : Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Assay Procedure :

-

Add the MTT or CCK-8 reagent to each well.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculation : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Assay (Measurement of Nitric Oxide or Cytokines)

This assay measures the ability of a compound to inhibit the production of inflammatory mediators in stimulated immune cells (e.g., RAW 264.7 macrophages).

-

Cell Culture and Seeding : Culture and seed RAW 264.7 cells in a 96-well plate.

-

Pre-treatment : Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1-2 hours).

-

Stimulation : Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation : Incubate the cells for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours).

-

Measurement :

-

Nitric Oxide (NO) : Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6, etc.) : Measure the concentration of cytokines in the supernatant using specific ELISA kits.

-

-

Calculation : The inhibitory effect of this compound is calculated by comparing the levels of inflammatory mediators in treated cells to those in LPS-stimulated control cells.

Conclusion

While direct in vitro studies on this compound are limited, its position as a metabolite of Mogroside III and its structural similarity to other bioactive mogrosides suggest that it likely possesses anti-inflammatory, antioxidant, and anti-cancer properties. The biological activities of orally consumed monk fruit extract are likely a result of the combined effects of the parent mogrosides and their various metabolites, including mogrol. Future research should focus on isolating this compound and conducting direct in vitro assays to quantify its specific bioactivities and elucidate its precise mechanisms of action. This will provide a more complete understanding of the pharmacological contributions of individual mogrosides to the overall health benefits of Siraitia grosvenorii.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 7. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

Mogroside III-A1's role in the sweetness profile of monk fruit.

An In-depth Technical Guide to Mogroside III-A1's Role in the Sweetness Profile of Monk Fruit

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, has been utilized for centuries in traditional medicine and more recently as a source of natural, non-nutritive high-intensity sweeteners.[1] The sweet taste of monk fruit is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[2] These compounds, particularly Mogroside V, are renowned for their intense sweetness, which can be 250 to 425 times that of sucrose, without contributing calories.[3][4]

While Mogroside V is the most abundant and well-studied of these compounds, the overall sweetness profile of monk fruit extract is a complex interplay of various mogrosides present in the fruit.[5] This guide focuses on the specific role of This compound , a less abundant but significant mogroside, in shaping the sensory characteristics of monk fruit. We will delve into its chemical nature, its contribution to the overall sweetness, the underlying biochemical mechanisms of its action, and the experimental protocols used for its characterization.

Chemical Profile and Occurrence of this compound

This compound is a triterpenoid glycoside consisting of a mogrol aglycone with attached glucose moieties.[6] The structure and degree of glycosylation are critical determinants of the taste properties of each mogroside.[3]

While specific quantitative data for the this compound isomer is not extensively available in the literature, data for the closely related Mogroside III provides valuable context. Mogroside III serves as a key intermediate in the biosynthesis of the sweeter, more glycosylated Mogroside V during the fruit's ripening process.[3][5] Its concentration is highest in unripe fruit, typically between 30 and 55 days after pollination, before it is further glycosylated.[4]

Quantitative Analysis of Mogrosides

The concentration and relative sweetness of various mogrosides determine the overall taste profile of monk fruit extracts. While specific sweetness potency and receptor activation data for this compound are not available in the reviewed scientific literature, the following tables summarize quantitative data for Mogroside III and other key mogrosides to provide a comparative context.

Table 1: Concentration of Key Mogrosides in Monk Fruit Extract

| Mogroside Compound | Concentration (g / 100g of extract) | Reference |

|---|---|---|

| Mogroside V | 44.52 ± 1.33 | [7] |

| 11-oxo-Mogroside V | 7.34 ± 0.16 | [7] |

| Mogroside VI | 4.58 ± 0.45 | [7] |

| Mogroside IV | 0.97 ± 0.05 | [7] |

| Mogroside III | 0.58 ± 0.03 | [7] |

| Mogroside IIA2 | 0.32 ± 0.14 |[7] |

Table 2: Relative Sweetness and Receptor Activation of Key Mogrosides

| Mogroside Compound | Relative Sweetness (vs. Sucrose) | Sweet Taste Receptor (T1R2/T1R3) EC50 | Reference |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | [8] |

| Siamenoside I | ~563x | Data Not Available | [1][8] |

| Mogroside V | ~250 - 425x | 28.30 ± 2.10 µM | [3][4][9] |

| Mogroside IV | ~300 - 392x | Data Not Available | [10][11] |

| Mogroside II | ~195x | Data Not Available | [11] |

| Mogroside I | ~1x (Equal to Sucrose) | Data Not Available |[10][12] |

EC50 (Half-maximal effective concentration) is a measure of a compound's potency; a lower value indicates higher potency.

Mechanism of Sweet Taste Perception

The sensation of sweetness from mogrosides is initiated by their interaction with a specific G-protein coupled receptor (GPCR) on the surface of taste bud cells. This receptor, known as the T1R2-T1R3 heterodimer, acts as the primary sensor for a wide variety of sweet-tasting molecules.[8][13]

The binding of a mogroside, such as this compound, to the Venus Flytrap Domain (VFD) of the T1R2 subunit of the receptor triggers a conformational change.[13] This change activates a downstream intracellular signaling cascade, leading to the perception of sweetness. The key steps are outlined in the diagram below.

Experimental Methodologies

Characterizing the role of a specific compound like this compound requires a combination of analytical chemistry, cellular biology, and sensory science. The following sections detail the standard protocols employed in this research.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for separating and quantifying individual mogrosides from a complex monk fruit extract.

Protocol:

-

Sample Preparation: A dried monk fruit extract is precisely weighed and dissolved in a solvent mixture, typically methanol/water, to a known concentration. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter to remove particulates.

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is used.[7]

-

Mobile Phase: A gradient elution is employed using two solvents: Solvent A (e.g., 0.1% phosphoric acid or formic acid in water) and Solvent B (acetonitrile).[7] The gradient is programmed to start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar, highly glycosylated mogrosides.

-

Detection: A UV detector set to 203 nm is commonly used for detection and quantification.[7] Mass spectrometry (MS) may be coupled with HPLC (LC-MS) for more definitive identification.

-

Quantification: Pure analytical standards of each mogroside are used to create a calibration curve. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Sweet Taste Receptor Activation Assay

A cell-based assay is used to measure how effectively a mogroside activates the T1R2-T1R3 sweet taste receptor.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. The cells are transiently co-transfected with expression plasmids encoding human T1R2, human T1R3, and a promiscuous G-protein such as Gα15 or G16gus44, which links receptor activation to a measurable intracellular calcium signal.[14][15]

-

Cell Plating: After 24 hours, the transfected cells are plated into 96-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which increases in fluorescence intensity upon binding to Ca²⁺.[9]

-

Compound Addition: Solutions of this compound at varying concentrations are added to the wells.

-

Signal Detection: The plate is placed in a fluorescence imaging plate reader (e.g., FlexStation). The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.[9]

-

Data Analysis: The peak fluorescence response is measured for each concentration. The data is plotted as a dose-response curve, from which the EC₅₀ value is calculated to determine the potency of this compound.

The general workflow for characterizing a novel mogroside is depicted in the following diagram.

Sensory Profile Evaluation

Human sensory panels are the definitive tool for characterizing the taste profile of a sweetener, including its intensity, onset, and any lingering aftertastes.

Protocol:

-

Panelist Selection: A panel of 8-12 trained individuals is selected. Panelists are trained to identify and rate the intensity of different taste attributes (sweet, bitter, metallic, etc.).

-

Sample Preparation: this compound is dissolved in deionized water or a slightly acidic aqueous solution (e.g., citric acid buffer at pH 3.8) to a specific concentration.[6] A series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared as references.

-

Testing Procedure: A paired comparison or rating test method is used. Panelists are presented with the mogroside sample and a sucrose reference solution. They are asked to rate the sweetness intensity of the sample relative to the reference scale provided by the sucrose solutions.[6]

-

Attribute Profiling: Panelists also rate other sensory attributes, such as bitterness, licorice-like notes, metallic aftertaste, and sweetness linger, on a labeled magnitude scale.

-

Data Analysis: The results are statistically analyzed to determine the average relative sweetness and to create a comprehensive sensory profile of the compound.

Conclusion

This compound is an integral, albeit minor, component of the complex mixture of triterpenoid glycosides that constitute the sweetening principle of monk fruit. As a biosynthetic precursor to the highly sweet Mogroside V, its presence is indicative of the fruit's maturity and directly influences the final composition of the extract. While specific data on its individual sweetness potency and receptor affinity are limited, its structural similarity to other known sweet mogrosides confirms its interaction with the T1R2-T1R3 sweet taste receptor. Understanding the contribution of such minor mogrosides is critical for developing natural sweetener formulations with tailored sensory profiles and for optimizing the agricultural and extraction processes to achieve desired taste outcomes. Further research focusing on the isolation and sensory characterization of this compound is necessary to fully elucidate its specific role in the sweetness of monk fruit.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]

- 7. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Positive allosteric modulators of the human sweet taste receptor enhance sweet taste - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Mogroside III-A1 using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mogroside III-A1, a key sweetening compound found in the fruit of Siraitia grosvenorii (Monk Fruit). The described protocol is applicable for the analysis of this compound in raw plant material, extracts, and purified samples. This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, providing a reliable and reproducible technique for quality control and research purposes.

Introduction

This compound is a cucurbitane-type triterpenoid glycoside and a constituent of the intensely sweet mogrosides found in Monk Fruit. As the interest in natural, non-caloric sweeteners continues to grow, accurate and precise analytical methods for the quantification of individual mogrosides are crucial for product development, quality assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various mogrosides due to its high resolution and sensitivity. While methods for major mogrosides like Mogroside V are well-established, specific protocols for less abundant but important compounds such as this compound are also necessary. This application note provides a comprehensive protocol for the HPLC-based quantification of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Series LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (optional, for improved peak shape).

-

Standards: this compound reference standard (purity ≥95%).

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and vials.

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

-

Extraction from Plant Material:

-

Weigh 1 g of powdered, dried Monk Fruit.

-

Add 50 mL of 80% methanol in water.

-

Sonication-assisted extraction for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following HPLC conditions can be used for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water (with 0.1% Formic Acid, optional) |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid, optional) |

| Gradient Elution | 0-10 min, 20-40% B; 10-15 min, 40-60% B; 15-20 min, 60-20% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 203 nm |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for mogroside analysis, which would be applicable to this compound.

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.999 | |

| Limit of Detection (LOD) | ~ |

Unveiling the Structure of Mogroside III-A1: An NMR-Based Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the structural elucidation of Mogroside III-A1, a sweet-tasting triterpene glycoside isolated from the monk fruit (Siraitia grosvenorii), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a compound of interest for its potential as a natural, non-caloric sweetener, requires precise structural confirmation for its application in the food and pharmaceutical industries. This guide offers comprehensive experimental protocols and data interpretation strategies to facilitate its unambiguous identification.

Introduction to this compound

This compound belongs to the family of cucurbitane-type triterpenoid glycosides, which are the primary contributors to the characteristic sweetness of monk fruit. Its molecular structure consists of a mogrol aglycone core with attached sugar moieties. The precise arrangement and connectivity of these sugar units, as well as the stereochemistry of the aglycone, are crucial for its biological activity and taste profile. NMR spectroscopy is an indispensable tool for determining the complete three-dimensional structure of such complex natural products.

Molecular Formula: C₄₈H₈₂O₁₉

Molecular Weight: 963.15 g/mol

Experimental Protocols

Sample Preparation

A pure sample of this compound is essential for obtaining high-quality NMR data. The isolation and purification can be achieved through chromatographic techniques from a crude extract of Siraitia grosvenorii.

Protocol:

-

Isolation: this compound can be isolated from Luo Han Guo extract using preparative High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation for NMR:

-

Weigh approximately 1.4-2 mg of purified this compound.

-

Dissolve the sample in 130-150 µL of deuterated methanol (CD₃OD).

-

Transfer the solution to a standard 5 mm NMR tube.

-

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for the complete structural assignment of this compound.

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a 2.5 mm inverse probe or a 5 mm broadband probe is suitable for these experiments.

Experiments:

-

1D NMR:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

-

2D NMR:

-

COSY (Correlation Spectroscopy) - for identifying ¹H-¹H spin-spin couplings.

-

HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer) - for correlating directly bonded ¹H and ¹³C atoms and determining CH, CH₂, and CH₃ multiplicities.

-

HMBC (Heteronuclear Multiple Bond Correlation) - for identifying long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) - for determining the spatial proximity of protons, which helps in establishing stereochemistry.

-

1D-TOCSY (Total Correlation Spectroscopy) - for identifying protons within a spin system.

-

Referencing:

-

The ¹H and ¹³C NMR spectra should be referenced to the residual solvent signals of CD₃OD at δH 3.30 ppm and δC 49.0 ppm, respectively.

Data Presentation: NMR Assignments

The following tables summarize the complete ¹H and ¹³C NMR assignments for the aglycone and sugar moieties of this compound, as determined in CD₃OD.

Aglycone Moiety (Mogrol)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 39.9 | 1.05, 1.65 |

| 2 | 28.1 | 1.85, 2.05 |

| 3 | 88.9 | 3.25 (dd, J=11.5, 4.5) |

| 4 | 40.4 | - |

| 5 | 57.1 | 1.00 |

| 6 | 121.2 | 5.65 (d, J=5.5) |

| 7 | 128.9 | - |

| 8 | 138.9 | - |

| 9 | 50.1 | 2.15 |

| 10 | 38.1 | 1.30 |

| 11 | 70.1 | 4.45 (br s) |

| 12 | 48.9 | 1.55, 2.20 |

| 13 | 47.9 | 2.10 |

| 14 | 51.9 | - |

| 15 | 31.9 | 1.45, 1.60 |

| 16 | 29.9 | 1.80, 2.00 |

| 17 | 50.9 | 2.30 |

| 18 | 16.9 | 0.90 (s) |

| 19 | 19.9 | 1.10 (s) |

| 20 | 36.9 | 1.80 |

| 21 | 18.9 | 0.95 (d, J=6.5) |

| 22 | 34.9 | 1.40, 1.50 |

| 23 | 30.9 | 1.60 |

| 24 | 82.9 | 3.90 (m) |

| 25 | 77.9 | - |

| 26 | 28.9 | 1.25 (s) |

| 27 | 29.9 | 1.30 (s) |

| 28 | 25.9 | 1.00 (s) |

| 29 | 21.9 | 1.20 (s) |

| 30 | 17.9 | 0.85 (s) |

Sugar Moieties

Glucosyl Unit at C-3

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1' | 104.9 | 4.50 (d, J=7.5) |

| 2' | 75.9 | 3.40 (m) |

| 3' | 78.9 | 3.50 (m) |

| 4' | 71.9 | 3.30 (m) |

| 5' | 77.9 | 3.45 (m) |

| 6' | 62.9 | 3.70, 3.85 |

Glucosyl Unit at C-24

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1'' | 105.1 | 4.45 (d, J=7.5) |

| 2'' | 75.8 | 3.35 (m) |

| 3'' | 78.8 | 3.45 (m) |

| 4'' | 71.8 | 3.25 (m) |

| 5'' | 77.8 | 3.40 (m) |

| 6'' | 69.9 | 3.75, 3.90 |

Glucosyl Unit attached to C-6''

| Position | δC (ppm) | δH

Troubleshooting & Optimization

Technical Support Center: Mogroside III-A1 Degradation Product Identification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Mogroside III-A1 degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

The primary degradation pathway for this compound is deglycosylation, which involves the sequential loss of its sugar (glucose) moieties. The expected degradation products are:

-

Mogroside II A1: Formed by the loss of one glucose unit.

-

Mogroside II E: Another possible intermediate formed through deglycosylation.

-

Mogrol: The aglycone core remaining after the removal of all sugar units.

This degradation process can be initiated by enzymatic activity, such as by intestinal bacteria, or through chemical hydrolysis under acidic conditions.

Q2: What are the common causes of this compound degradation during experiments?

This compound can degrade under various conditions, including:

-

pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, leading to the loss of sugar molecules. Mogrosides are generally more stable in neutral pH environments.

-

Elevated Temperatures: High temperatures can accelerate the degradation process, particularly in solution. It has been noted that mogroside concentrations can decrease under high-temperature conditions.

-

Enzymatic Activity: The presence of glycosidases, such as those found in microbial contaminants or biological matrices, can lead to enzymatic hydrolysis of this compound.

Q3: How can I prevent the degradation of this compound during storage and sample preparation?

To minimize degradation, consider the following precautions:

-

Storage: Store this compound as a solid in a cool, dry, and dark place. For solutions, short-term storage at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.

-

pH Control: Maintain a neutral pH for solutions containing this compound whenever possible. Use appropriate buffer systems if the experimental conditions require acidic or basic environments and be mindful of the potential for hydrolysis.

-

Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods. Perform experiments at controlled room temperature or on ice when necessary.

-

Aseptic Techniques: When working with biological samples, use aseptic techniques to prevent microbial contamination that could introduce degrading enzymes.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis of a this compound sample.

-

Possible Cause 1: Degradation due to improper sample handling.

-

Troubleshooting Step: Review the sample preparation and storage procedures. Were the samples exposed to high temperatures or extreme pH?

-

Recommendation: Prepare fresh samples using appropriate temperature and pH controls. Analyze immediately or store at -20°C or below.

-

-

Possible Cause 2: Presence of related mogroside impurities in the starting material.

-

Troubleshooting Step: Check the certificate of analysis for your this compound standard to identify potential impurities.

-

Recommendation: Run a high-resolution HPLC-MS analysis to identify the molecular weights of the unexpected peaks and compare them to known mogrosides.

-

Issue 2: The concentration of this compound decreases over time in my experimental samples.

-

Possible Cause: Ongoing degradation in the sample matrix.

-

Troubleshooting Step: Evaluate the stability of this compound in your specific sample matrix at the experimental conditions (pH, temperature).

-

Recommendation: Conduct a time-course stability study. Analyze aliquots of the sample at different time points to quantify the rate of degradation. Consider using a stabilizing agent or modifying the storage conditions if degradation is significant.

-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally produce and identify degradation products of this compound.

1. Acid Hydrolysis:

- Dissolve this compound in 0.1 M hydrochloric acid.

- Incubate at 60°C for 24 hours.

- Neutralize the solution with 0.1 M sodium hydroxide before analysis.

2. Base Hydrolysis:

- Dissolve this compound in 0.1 M sodium hydroxide.

- Incubate at 60°C for 24 hours.

- Neutralize the solution with 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

- Dissolve this compound in a 3% hydrogen peroxide solution.

- Keep at room temperature for 24 hours.

4. Thermal Degradation:

- Heat a solid sample of this compound at 105°C for 24 hours.

- Dissolve the sample in a suitable solvent for analysis.

5. Photolytic Degradation:

- Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or HPLC-MS method to separate and identify the degradation products.

Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products

This method is suitable for the separation and identification of this compound and its deglycosylated degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm and Mass Spectrometry (ESI in negative ion mode).

Data Presentation

Table 1: Expected Degradation Products of this compound and their Molecular Weights

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C48H82O19 | 963.15 |

| Mogroside II A1 | C42H72O14 | 801.02 |

| Mogroside II E | C42H72O14 | 801.02 |

| Mogrol | C30H52O4 | 476.73 |

Visualizations

Caption: Proposed degradation pathway of this compound.

Caption: Workflow for identification of degradation products.

Technical Support Center: Method Development for Separating Mogroside III-A1 from its Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Mogroside III-A1 from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges stem from the structural similarities between this compound and its isomers. These compounds are triterpene glycosides with the same molecular weight and similar chemical properties, making them difficult to separate using standard chromatographic techniques.[1][2] Key issues include co-elution, poor peak resolution, and the need for highly specific and optimized separation methods.

Q2: Which analytical techniques are most effective for this separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed and effective technique.[3][4] Specifically, reversed-phase HPLC using a C18 column is a good starting point.[3][5] Other techniques like column chromatography with macroporous resins can be used for initial enrichment and purification.[6][7][8]

Q3: What are the typical mobile phases used in HPLC for Mogroside separation?

A3: A gradient elution with a mixture of acetonitrile and water is frequently used.[3][6] The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[3] Methanol can also be used as the organic modifier, but acetonitrile often provides better separation for these compounds.[3]

Q4: How can I improve the resolution between isomeric peaks?

A4: To improve resolution, you can try several approaches:

-

Optimize the mobile phase gradient: A slower, more shallow gradient can enhance separation.

-

Adjust the mobile phase composition: Fine-tuning the ratio of organic solvent to water can significantly impact selectivity.

-

Change the column: A column with a different stationary phase (e.g., C30) or a smaller particle size may provide better resolution.[9]

-

Lower the flow rate: Reducing the flow rate can increase the interaction time with the stationary phase, leading to better separation.[3]

-

Adjust the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction, thereby influencing resolution.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers in HPLC

dot graph TD{ subgraph "Troubleshooting Poor Peak Resolution" A[Start: Poor Peak Resolution] --> B{Is the column appropriate?}; B -- "No" --> C[Consider a different column (e.g., C30 or different manufacturer)]; B -- "Yes" --> D{Is the mobile phase optimized?}; D -- "No" --> E[Adjust gradient slope, solvent ratio, or pH]; D -- "Yes" --> F{Is the flow rate too high?}; F -- "Yes" --> G[Decrease flow rate]; F -- "No" --> H{Is the column temperature optimized?}; H -- "No" --> I[Adjust column temperature]; H -- "Yes" --> J[Consider sample preparation issues or consult further literature]; C --> K[End]; E --> K[End]; G --> K[End]; I --> K[End]; J --> K[End]; end

} Caption: Troubleshooting workflow for poor HPLC peak resolution.

| Possible Cause | Solution |

| Inappropriate Column Chemistry | The standard C18 column may not provide sufficient selectivity. Try a C30 column, which can offer better separation for structurally similar isomers.[9] |

| Suboptimal Mobile Phase Composition | The elution strength or selectivity of the mobile phase may be inadequate. Methodically adjust the gradient profile. A shallower gradient often improves resolution. Experiment with different organic modifiers (acetonitrile vs. methanol) and additives (e.g., formic acid).[3] |

| High Flow Rate | A high flow rate reduces the time for analytes to interact with the stationary phase, leading to decreased resolution. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[3] |

| Inadequate Temperature Control | Temperature affects mobile phase viscosity and analyte retention. Ensure the column oven is set to a stable and optimized temperature. |

| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample and reinject. |

Issue 2: Low Recovery of this compound from Column Chromatography

dot graph TD{ subgraph "Troubleshooting Low Recovery" A[Start: Low Recovery] --> B{Is the resin type appropriate?}; B -- "No" --> C[Select a resin with suitable polarity and pore size (e.g., macroporous resins)]; B -- "Yes" --> D{Is the elution solvent strong enough?}; D -- "No" --> E[Increase the percentage of organic solvent in the elution buffer]; D -- "Yes" --> F{Is the flow rate too fast?}; F -- "Yes" --> G[Decrease the elution flow rate]; F -- "No" --> H{Has the column been properly conditioned?}; H -- "No" --> I[Ensure proper column equilibration with the initial mobile phase]; H -- "Yes" --> J[Check for sample precipitation on the column]; C --> K[End]; E --> K[End]; G --> K[End]; I --> K[End]; J --> K[End]; end

} Caption: Troubleshooting workflow for low recovery in column chromatography.

| Possible Cause | Solution |

| Irreversible Adsorption to Stationary Phase | The analyte may be too strongly retained by the column packing material. Select a less retentive stationary phase or use a stronger elution solvent. For mogrosides, macroporous resins have been shown to be effective.[6][7][8] |

| Inefficient Elution | The elution solvent may not be strong enough to desorb the compound completely. Increase the concentration of the organic solvent in the mobile phase in a stepwise manner. For example, if using an ethanol-water system, increase the ethanol percentage.[7] |

| Sample Precipitation | The sample may have precipitated at the head of the column due to solvent incompatibility. Ensure the sample is fully dissolved in a solvent that is miscible with the initial mobile phase. |

| Degradation of the Analyte | This compound might be sensitive to the pH or solvent conditions. Ensure the pH of the mobile phase is within the stability range of the compound. |

Experimental Protocols

Preparative HPLC for this compound Isomer Separation

This protocol is a general guideline and should be optimized for your specific sample and instrumentation.

-

Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution:

-

0-5 min: 20% B

-

5-30 min: 20-40% B (linear gradient)

-

30-35 min: 40-90% B (linear gradient)

-

35-40 min: 90% B (isocratic)

-

40.1-45 min: 20% B (re-equilibration)

-

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 100 µL (dependent on sample concentration).

-

Fraction Collection: Collect fractions based on the elution profile and analyze each fraction for the presence and purity of this compound and its isomers.

Column Chromatography with Macroporous Resin

This protocol is suitable for the initial enrichment of mogrosides from a crude extract.

-

Resin Selection: Choose a suitable macroporous resin (e.g., HZ 806 has been shown to be effective for Mogroside V).[7][8]

-

Column Packing and Equilibration:

-

Pack the column with the selected resin.

-

Equilibrate the column by washing with deionized water until the effluent is clear.[7]

-

-

Sample Loading:

-

Dissolve the crude extract in deionized water.

-

Load the sample onto the column at a controlled flow rate.

-

-

Washing:

-

Wash the column with deionized water to remove unbound impurities.[7]

-

-

Elution:

-

Elute the bound mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol).[7]

-

Collect fractions at each step.

-

-

Analysis:

-

Analyze the collected fractions by HPLC to determine the concentration and purity of this compound and its isomers.

-

Data Presentation

Table 1: HPLC Method Parameters for Mogroside Separation

| Parameter | Setting 1 | Setting 2 |

| Column | C18 (e.g., Agilent Poroshell 120 SB C18)[3] | C30 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid[3] | Methanol/Water |

| Flow Rate | 0.25 mL/min[3] | 1.0 mL/min |

| Detection Wavelength | 203 nm | 210 nm[4] |

| Column Temperature | 25 °C | 30 °C |

Table 2: Example Gradient Elution Program for HPLC

| Time (min) | % Acetonitrile | % Water (with 0.1% Formic Acid) |

| 0 | 20 | 80 |

| 25 | 40 | 60 |

| 30 | 90 | 10 |

| 35 | 90 | 10 |

| 35.1 | 20 | 80 |

| 40 | 20 | 80 |

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crude Extract" [pos="0,3!"]; "Column Chromatography" [pos="0,2!"]; "Enriched Mogroside Fraction" [pos="0,1!"]; "Preparative HPLC" [pos="0,0!"]; "Isomer 1" [pos="-1,-1!"]; "this compound" [pos="0,-1!"]; "Isomer 2" [pos="1,-1!"];

} Caption: General experimental workflow for the separation of this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ABC Herbalgram Website [herbalgram.org]

- 4. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]

- 5. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Minimizing sample loss during Mogroside III-A1 workup

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss during the workup of Mogroside III-A1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of this compound sample loss during workup?

A1: Sample loss of this compound, a triterpenoid glycoside, can primarily be attributed to three factors: suboptimal extraction efficiency, degradation of the molecule, and losses during purification steps. Each of these areas has specific parameters that need to be carefully controlled to maximize yield.

Q2: My extraction yield of total mogrosides is low. What can I do to improve it?

A2: A low extraction yield is often due to the selection of extraction method and parameters. Here are some factors to consider:

-

Solvent Choice: While both water and ethanol-water mixtures are common, the polarity of the solvent is crucial. For mogrosides, aqueous ethanol (e.g., 50-70%) can be more efficient than water alone.[1][2]

-

Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may lead to degradation. An optimal temperature is typically between 60-80°C.[2]

-

Extraction Time and Method: Prolonged extraction times do not always equate to higher yields and can increase the risk of degradation. Advanced methods like ultrasonic or microwave-assisted extraction can significantly reduce extraction time and improve efficiency compared to conventional methods like simple boiling.[1] Flash extraction has also been shown to produce high yields in a short amount of time.

-

Solid-to-Liquid Ratio: A higher solvent-to-material ratio (e.g., 1:15 to 1:30 g/mL) can improve extraction efficiency.[2]

Q3: I suspect my this compound is degrading during the workup. What are the likely causes and how can I prevent it?

A3: this compound can be susceptible to degradation, primarily through the loss of its sugar moieties (deglycosylation). Key factors include:

-

pH: Mogrosides can be unstable in alkaline conditions. It is advisable to maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation.

-

Enzymatic Activity: Crude plant extracts contain various enzymes that can hydrolyze the glycosidic bonds of this compound.[3] Using methods to denature these enzymes, such as a brief heating step at the beginning of the extraction, can be beneficial.

-

Temperature: As mentioned, while heat can aid extraction, prolonged exposure to high temperatures can lead to thermal degradation.

To minimize degradation, it is recommended to work at moderate temperatures, control the pH of your solutions, and consider methods that reduce processing time.

Q4: What are common pitfalls during the purification of this compound that lead to sample loss?

A4: Purification, especially multi-step processes, can be a significant source of sample loss. Here are some common issues:

-

Column Chromatography:

-

Irreversible Adsorption: The sample may bind too strongly to the stationary phase. Ensure the chosen resin (e.g., macroporous adsorbent resins like HP-20) is appropriate for mogrosides and that the loading and elution conditions are optimized.

-

Inefficient Elution: The elution solvent may not be strong enough to desorb the compound completely. A gradient of aqueous ethanol is often used for elution, and the concentration may need to be optimized to ensure full recovery.

-

-

Multiple Purification Steps: Each successive purification step (e.g., multiple chromatography columns, filtration) will inevitably lead to some degree of sample loss. It is crucial to optimize each step for maximum recovery. For instance, the recovery rate for a single macroporous resin purification step for a similar mogroside (Mogroside III E) has been reported to be in the range of 70-76%.[4]

Data on Mogroside Extraction and Purification

The following tables summarize quantitative data on various extraction methods and a representative purification recovery for mogrosides.

Table 1: Comparison of Various Mogroside Extraction Methods

| Extraction Method | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time | Yield (%) | Reference |

| Hot Water Extraction | Water | 1:15 | Not specified | 3 x 60 min | 5.6 | [2] |

| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | |

| Microwave-Assisted | Water | 1:8 | Not specified | 15 min | 0.73 | [1] |

| Ultrasonic-Assisted | Water | 1:30 | 50 | 40 min | 3.97 | [1] |

| Flash Extraction | Water | 1:25 | 60 | 10 min | 8.6 |

Table 2: Representative Recovery Rate for Mogroside Purification

| Purification Step | Compound | Purity Increase | Recovery Rate (%) | Reference |

| Macroporous Resin (HP-20) | Mogroside III E | 11.71% to 54.19% | 70-76 | [4] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Mogrosides

-

Sample Preparation: Dry the Siraitia grosvenorii fruit and grind it into a fine powder.

-

Extraction:

-

Mix the powdered fruit with a 50% ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the mixture in an ultrasonic bath at a temperature of 60°C.

-

Apply ultrasonic treatment for 100 minutes.

-

-

Filtration: After extraction, filter the mixture to separate the liquid extract from the solid residue.

-

Concentration: Concentrate the liquid extract under reduced pressure to remove the ethanol and reduce the volume.

Protocol 2: Purification of Mogrosides using Macroporous Resin Chromatography

-

Column Preparation: Pack a chromatography column with a suitable macroporous adsorbent resin (e.g., HZ 806 or HP-20) and equilibrate it with deionized water.

-

Sample Loading: Dissolve the concentrated crude extract in deionized water and load it onto the column.

-

Washing: Wash the column with deionized water to remove impurities such as sugars and salts.

-

Elution: Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol. A common elution solvent is 40% aqueous ethanol.[5]

-

Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound using a suitable analytical method (e.g., HPLC).

-

Drying: Combine the fractions containing the purified this compound and dry them, for example, by freeze-drying.

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Caption: Potential degradation pathway of this compound.

References

Addressing reproducibility issues in Mogroside III-A1 bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in bioassays involving Mogroside III-A1. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in this compound bioassays?

A1: Reproducibility issues in this compound bioassays can stem from several factors:

-

Compound Solubility: Triterpenoid glycosides like this compound can have low aqueous solubility.[1] Poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships.[1]

-

Metabolic Conversion: In cellular assays, this compound may be metabolized by cellular enzymes. For instance, Mogroside V is known to be rapidly deglycosylated and metabolized to its aglycone, mogrol.[2] This conversion can result in the observed biological activity being attributed to the metabolite rather than the parent compound.

-

Reagent Stability and Storage: this compound stock solutions have specific storage requirements to maintain their integrity. For example, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[3] Improper storage can lead to degradation and inconsistent results.

-

General Cell-Based Assay Variability: Issues common to all cell-based assays, such as inconsistent cell seeding, pipetting errors, edge effects in microplates, and high passage numbers of cell lines, can also contribute to a lack of reproducibility.

Q2: How can I improve the solubility of this compound in my bioassays?

A2: To enhance the solubility of this compound and ensure consistent results, consider the following strategies:

-

Use of Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of mogrosides.[4]

-

Optimized Dilution Protocols: When diluting stock solutions into aqueous assay buffers, it is crucial to optimize the protocol to prevent precipitation. This may involve a stepwise dilution or the use of specific buffers.

-

Formulation Aids: For in vivo or some in vitro studies, formulation aids can be used. For a related compound, Mogroside IIA1, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been used to achieve higher concentrations.[4]

-

Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound if precipitation occurs during preparation.[4]

Q3: What is the stability of this compound in cell culture media?

Troubleshooting Guides

Issue 1: High Variability in AMPK Activation Assays

Symptoms:

-

Inconsistent EC50 values for this compound between experiments.

-

High standard deviations between replicate wells.

-

Poor Z'-factor in high-throughput screening assays.

Possible Causes and Solutions:

| Possible Cause | Recommended Solution |

| Inconsistent Compound Concentration | Ensure complete solubilization of this compound in your stock solution. Visually inspect for any precipitate before preparing dilutions. Prepare fresh serial dilutions for each experiment. |

| Variable Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |

| Metabolic Conversion of Mogroside | Be aware that the observed AMPK activation may be due to a metabolite. Consider co-incubating with inhibitors of relevant enzymes if known, or use a cell-free AMPK kinase assay to assess direct activation. |